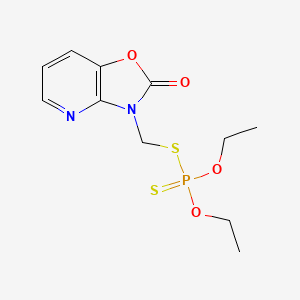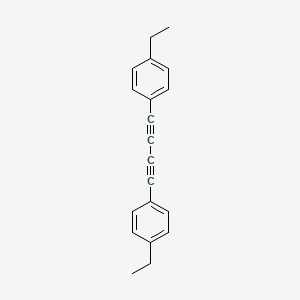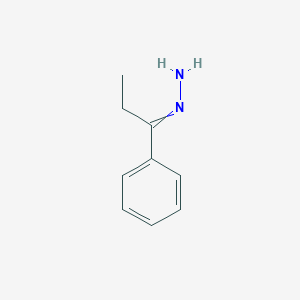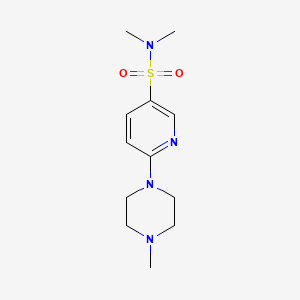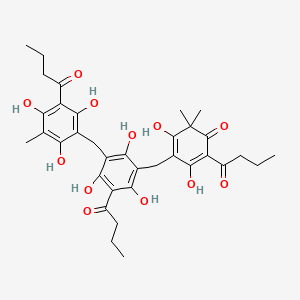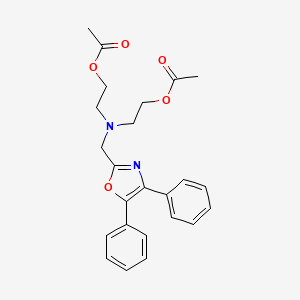![molecular formula C8H11NO3 B14677089 N-[(2-Methylidenecyclopropyl)acetyl]glycine CAS No. 38561-70-5](/img/structure/B14677089.png)
N-[(2-Methylidenecyclopropyl)acetyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methylidenecyclopropyl)acetyl]glycine is a derivative of glycine, an amino acid. This compound is notable for its unique structure, which includes a cyclopropyl ring with a methylene group and an acetyl group attached to the glycine backbone. Its chemical formula is C7H11NO3.
准备方法
Synthetic Routes and Reaction Conditions
N-[(2-Methylidenecyclopropyl)acetyl]glycine can be synthesized through various methods. One common approach involves the reaction of glycine with acetic anhydride in the presence of a catalyst. The reaction typically occurs in a solvent such as benzene or glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[(2-Methylidenecyclopropyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-[(2-Methylidenecyclopropyl)acetyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-[(2-Methylidenecyclopropyl)acetyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It is metabolized to form various intermediates, which can then participate in further biochemical reactions .
相似化合物的比较
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group attached.
N-Acetylcysteine: Another derivative of an amino acid, used for its antioxidant properties.
N-Acetylaspartic acid: Involved in the metabolism of aspartic acid.
Uniqueness
N-[(2-Methylidenecyclopropyl)acetyl]glycine is unique due to its cyclopropyl ring structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
38561-70-5 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-[[2-(2-methylidenecyclopropyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-6(5)3-7(10)9-4-8(11)12/h6H,1-4H2,(H,9,10)(H,11,12) |
InChI 键 |
LDJSYWQWBURRTI-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC1CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


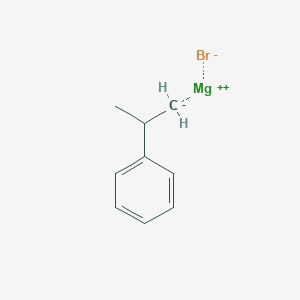

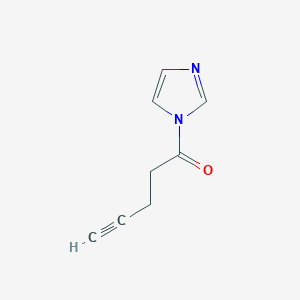
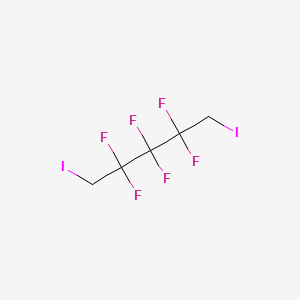
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
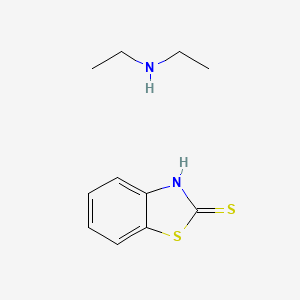
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
